The synthesis of the enantiomers of compound 1 has been achieved through an efficient asymmetric synthesis. While the specific details of the synthesis were not provided in the abstract, asymmetric synthesis generally involves using chiral reagents or catalysts to control the stereochemistry of the product.
Compound 1 is a potent antibacterial agent currently undergoing clinical evaluation. The S-(+) enantiomer (1a) demonstrates superior in vitro and in vivo antibacterial activity compared to the R-(-) enantiomer (1b) and the racemic mixture. Specifically, 1a exhibits greater potency against both aerobic and anaerobic bacteria, highlighting its potential as a broad-spectrum antibiotic.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2